tert-Butyl 3-aminoquinoline-2-carboxylate
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Overview
Description
tert-Butyl 3-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C14H16N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of tert-Butyl 3-aminoquinoline-2-carboxylate typically involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. This reaction is catalyzed by DMAP (4-dimethylaminopyridine) and occurs under mild conditions, providing good yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl 3-aminoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Scientific Research Applications
tert-Butyl 3-aminoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It can be used in the study of biological processes involving quinoline compounds.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-aminoquinoline-2-carboxylate involves its interaction with molecular targets in biological systems. It may act on specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-aminoquinoline-2-carboxylate include:
tert-Butyl 2-aminoquinoline-3-carboxylate: Another quinoline derivative with similar properties.
1-Boc-4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl 3-aminoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)12-10(15)8-9-6-4-5-7-11(9)16-12/h4-8H,15H2,1-3H3 |
InChI Key |
RDUCUNURDFVZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC2=CC=CC=C2C=C1N |
Origin of Product |
United States |
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